![molecular formula C8H10BrNO B13664676 4-(Bromomethyl)-3-ethoxypyridine](/img/structure/B13664676.png)
4-(Bromomethyl)-3-ethoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bromomethyl)-3-ethoxypyridine is an organic compound with the molecular formula C8H10BrNO. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. The presence of a bromomethyl group at the 4-position and an ethoxy group at the 3-position of the pyridine ring makes this compound unique and valuable in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-3-ethoxypyridine typically involves the bromination of 3-ethoxypyridine. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-(Bromomethyl)-3-ethoxypyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Nucleophilic Substitution: Formation of azido, thiocyano, or methoxy derivatives.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of methyl-substituted pyridines.
Scientific Research Applications
4-(Bromomethyl)-3-ethoxypyridine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.
Medicine: Potential use in the development of new therapeutic agents due to its ability to interact with various biological targets.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-3-ethoxypyridine involves its ability to act as an electrophile due to the presence of the bromomethyl group. This electrophilic nature allows it to react with nucleophiles in biological systems, potentially modifying proteins, nucleic acids, or other biomolecules. The ethoxy group may influence the compound’s solubility and reactivity, enhancing its interaction with specific molecular targets .
Comparison with Similar Compounds
4-(Bromomethyl)benzoic acid: Used as an intermediate in the synthesis of pharmaceuticals.
Methyl 4-(bromomethyl)benzoate: Utilized in the preparation of potential anti-HIV agents
Uniqueness: 4-(Bromomethyl)-3-ethoxypyridine stands out due to its specific substitution pattern on the pyridine ring, which imparts unique reactivity and properties. The combination of the bromomethyl and ethoxy groups allows for versatile chemical transformations and applications in various fields .
Properties
Molecular Formula |
C8H10BrNO |
---|---|
Molecular Weight |
216.07 g/mol |
IUPAC Name |
4-(bromomethyl)-3-ethoxypyridine |
InChI |
InChI=1S/C8H10BrNO/c1-2-11-8-6-10-4-3-7(8)5-9/h3-4,6H,2,5H2,1H3 |
InChI Key |
BHTDDLIVLPPGAM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CN=C1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.